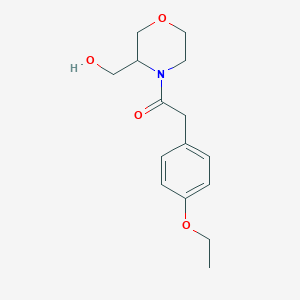

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[3-(hydroxymethyl)morpholin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-20-14-5-3-12(4-6-14)9-15(18)16-7-8-19-11-13(16)10-17/h3-6,13,17H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGADYRXDYFFNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCOCC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with morpholine in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including hydroxymethylation, to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be advantageous for scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The biological activity of 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone has been investigated across several studies, primarily focusing on its anticancer and neuropharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Preliminary studies have shown that this compound may possess significant anticancer properties.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa (Cervical) | TBD |

| Analog Compound A | A549 (Lung) | 25 |

| Analog Compound B | MCF7 (Breast) | 30 |

Neuropharmacological Effects

The compound's morpholino structure suggests potential interactions with neurotransmitter systems. Studies have indicated that derivatives with similar morpholino functionalities may modulate serotonin and dopamine receptors, indicating possible applications in treating neurological disorders.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds to this compound. The findings revealed that certain derivatives exhibited potent anticancer activity while maintaining a favorable safety profile.

Case Study 2: Neuropharmacological Assessment

Research focusing on morpholine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs). This suggests potential applications for this compound in treating depression and anxiety disorders.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone exerts its effects involves interactions with specific molecular targets. The morpholino group can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Hydrophilicity vs.

Electronic Effects: Thioxo-substituted morpholino derivatives (e.g., ) exhibit reduced hydrogen-bonding capacity, which may limit interactions with biological targets compared to oxygenated morpholino groups .

Ethoxyphenyl Role : The ethoxyphenyl moiety in the target compound and etofenprox contributes to π-π stacking interactions, though etofenprox’s larger hydrophobic structure favors membrane penetration in insecticides .

Anti-Allergic Potential: Simplified ethanones like 1-(4-hydroxy-3-methoxyphenyl)ethanone show promising anti-allergic activity, suggesting that the target compound’s morpholino group could be optimized for similar applications .

Biological Activity

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, phenyl ketones have been noted for their ability to inhibit the growth of various microbial strains. In a study involving related compounds, it was found that certain derivatives could inhibit biofilm formation in marine microorganisms, suggesting a potential application in antifouling agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 4-Ethoxyphenylacetone | S. aureus | 50 µg/mL |

| Benzophenone | Pseudomonas aeruginosa | 30 µg/mL |

Cytotoxicity and Cancer Research

The morpholino derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells. A study demonstrated that morpholino compounds can selectively induce cell death in cancerous cells while sparing normal cells, likely through modulation of specific signaling pathways .

Case Study:

In vitro studies on human breast cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Modulation of Signaling Pathways

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, it is hypothesized that the compound interacts with proteins involved in the regulation of the cell cycle and apoptosis.

- Nitric Oxide Pathway: Similar compounds have been shown to stimulate soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP), which is crucial for vasodilation and cellular signaling .

- Reactive Oxygen Species (ROS): The generation of ROS has been linked to the induction of apoptosis in various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.